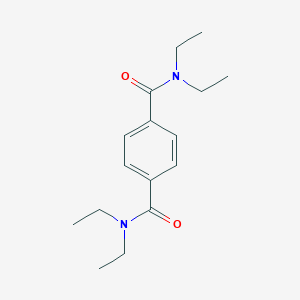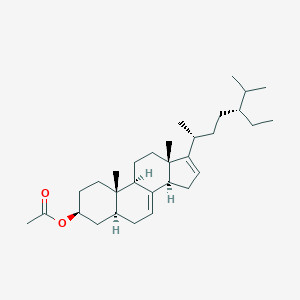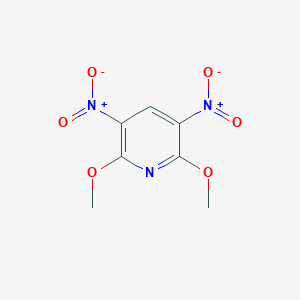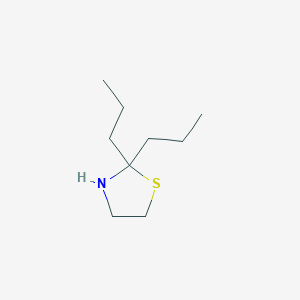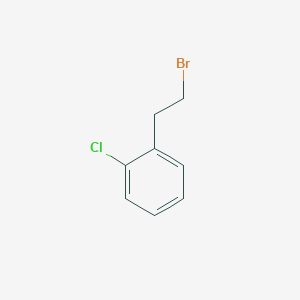
2-Chlorophenethyl bromide
Descripción general
Descripción
2-Chlorophenethyl bromide is a compound that is not directly mentioned in the provided papers, but its related compounds and the reactions they undergo can provide insights into its chemical behavior. The papers discuss various brominated and chlorinated aromatic compounds, their synthesis, molecular structure, and reactivity, which can be extrapolated to understand the properties of 2-Chlorophenethyl bromide .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the reaction of a bromine source with other organic compounds. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide in the presence of pyridine . Similarly, 2-Chlorophenethyl bromide could be synthesized through a halogenation reaction where a phenethyl compound is treated with a brominating agent in the presence of a suitable catalyst or solvent.
Molecular Structure Analysis
The molecular structure of brominated and chlorinated compounds is typically characterized using techniques such as X-ray diffraction, FT-IR, and computational methods like DFT. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and X-ray diffraction studies . These methods can also be applied to determine the structure of 2-Chlorophenethyl bromide, providing information on bond lengths, angles, and overall molecular geometry.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including oxidative treatments and cross-coupling reactions. The oxidative treatment of bromide-containing waters can lead to the formation of reactive bromine species that react with organic compounds . Additionally, brominated aromatics can undergo Pd-catalyzed Suzuki cross-coupling reactions to form derivatives with moderate to good yields . These reactions are relevant to understanding the reactivity of 2-Chlorophenethyl bromide in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatics are influenced by their molecular structure. The presence of bromine and chlorine atoms can significantly affect the compound's polarity, boiling point, and reactivity. For instance, the high reactivity of bromine compared to chlorine can lead to faster reaction rates with organic substrates . The electronic properties, such as HOMO and LUMO energies, and non-linear optical properties can be assessed using computational methods, as demonstrated for related compounds . These properties are crucial for predicting the behavior of 2-Chlorophenethyl bromide in various applications.
Aplicaciones Científicas De Investigación
Spectrophotometric Detection
A study by Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, a related compound to 2-Chlorophenethyl bromide. The method involved derivatization with 4-aminoantipyrine and preconcentration using solid phase extraction. This technique could potentially be applied to similar compounds like 2-Chlorophenethyl bromide for detection in environmental samples (Mukdasai et al., 2016).
Environmental Impact Analysis
Research by Cowman and Singer (1996) focused on the impact of bromide ion on haloacetic acid speciation resulting from chlorination. This study is relevant as it investigates the interaction of bromide ions with chlorinated compounds, which could include 2-Chlorophenethyl bromide (Cowman & Singer, 1996).
Electrochemical Sensors
Li et al. (2013) developed an electrochemical sensor for chlorophenols based on a nanocomposite of cetyltrimethylammonium bromide. This study is significant as it provides insights into detecting chlorophenols, which could be extended to compounds like 2-Chlorophenethyl bromide (Li et al., 2013).
Water Treatment and Disinfection Studies
Abdallah et al. (2015) studied the kinetics of chlorination of benzophenone-3 in the presence of bromide. This research is relevant to understanding how bromide and chlorine interact in water treatment processes, which may involve chlorinated compounds like 2-Chlorophenethyl bromide (Abdallah et al., 2015).
Formation of Disinfection By-Products
Chang et al. (2001) investigated the role of bromide in the formation of disinfection by-products during chlorination. This study provides insights into the potential by-products formed when bromide is present in water treated with chlorine-based disinfectants, which may include 2-Chlorophenethyl bromide (Chang, Lin, & Chiang, 2001).
Safety and Hazards
“2-Chlorophenethyl bromide” is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . When handling this chemical, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
It’s often used in proteomics research , suggesting it may interact with proteins or other biological macromolecules.
Biochemical Pathways
The biochemical pathways affected by 2-Chlorophenethyl bromide are currently unknown . Given its use in proteomics research , it might influence protein-related pathways, but this is speculative without further data.
Propiedades
IUPAC Name |
1-(2-bromoethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBVDLERUETKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373659 | |
| Record name | 2-Chlorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenethyl bromide | |
CAS RN |
16793-91-2 | |
| Record name | 1-(2-Bromoethyl)-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16793-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
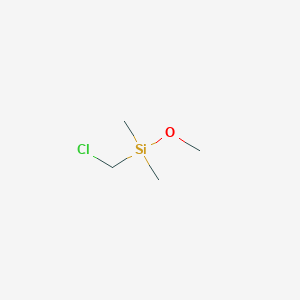
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
